molecular formula C12H15NO3 B062945 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid CAS No. 191110-50-6

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid

Cat. No.: B062945
CAS No.: 191110-50-6
M. Wt: 221.25 g/mol
InChI Key: QIBHSXMRVAAKPX-UHFFFAOYSA-N
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Description

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a structurally unique, bifunctional cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical, conformationally constrained scaffold for the synthesis of novel peptidomimetics and bioactive molecules. Its structure features a carboxylic acid and a primary amine, separated by a rigid cyclobutane ring, making it an ideal building block for constructing macrocyclic compounds or for use in peptide backbone modification to enhance metabolic stability and influence the secondary structure of peptide leads. The benzyloxy moiety provides a protected hydroxyl functionality, offering a synthetic handle for further diversification. Researchers primarily utilize this amino acid analog in the development of protease inhibitors, targeted protein degraders (PROTACs), and as a core component in libraries for high-throughput screening. Its constrained geometry imposes specific torsional angles, allowing scientists to probe structure-activity relationships (SAR) and design compounds with improved selectivity and potency. This product is intended for research applications only.

Properties

IUPAC Name

1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBHSXMRVAAKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442452
Record name 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191110-50-6
Record name 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Step Industrial Synthesis

The most well-documented method involves sequential transformations optimized for cost efficiency and scalability:

Step 1: Nucleophilic Substitution to Form Cyclobutane Intermediate
3-Dibromo-2,2-dimethoxypropane reacts with diisopropyl malonate under alkaline conditions (NaH or potassium tert-butoxide) in polar aprotic solvents (DMF, DMA) at 120–140°C for 20–24 hours. This step forms the cyclobutane ring (Compound I) through nucleophilic attack and ring closure.

ParameterDetails
Reagents3-Dibromo-2,2-dimethoxypropane, diisopropyl malonate
BaseNaH, potassium tert-butoxide
SolventDMF, DMA
Temperature120–140°C
Reaction Time20–24 hours
Yield70–75%

Step 2: Acid-Mediated Deprotection and Hydrolysis
Compound I undergoes deprotection and hydrolysis using concentrated hydrochloric acid or sulfuric acid at 80–100°C, yielding 3-oxocyclobutanecarboxylic acid (Compound II). This step removes the isopropyl and methoxy groups while hydrolyzing esters to carboxylic acids.

ParameterDetails
AcidHCl, H₂SO₄
Temperature80–100°C
Reaction Time6–8 hours
Yield85–90%

Step 3: Hunsdiecker Bromination
Compound II is converted to its silver carboxylate salt using silver nitrate, followed by reaction with elemental bromine to produce 1-bromo-3-oxocyclobutane (Compound III). This step introduces a bromine atom at the cyclobutane ring’s 1-position.

ParameterDetails
Silver ReagentAgNO₃
Halogenation AgentBr₂
SolventCCl₄
Yield65–70%

Step 4: Benzyloxy Group Introduction
Compound III reacts with benzyl alcohol in the presence of a base (K₂CO₃ or NaOH) to substitute bromine with the benzyloxy group, yielding 3-(benzyloxy)-1-cyclobutanone. Subsequent amination via reductive methods (e.g., NH₃/H₂, Pd/C) introduces the amino group, followed by carboxylation to finalize the target compound.

ParameterDetails
NucleophileBenzyl alcohol
BaseK₂CO₃, NaOH
Amination AgentNH₃, H₂/Pd
Yield80–85% (per step)

Critical Analysis of Reaction Conditions

Solvent and Base Selection

The use of DMF or DMA in Step 1 ensures high solubility of reactants, but residual solvent removal requires careful distillation to avoid side reactions. Substituting NaH with potassium tert-butoxide reduces exothermic risks, improving safety in large-scale batches.

Hunsdiecker Reaction Optimization

Silver carboxylate stability is pH-dependent; maintaining a neutral environment during bromination minimizes undesired decarboxylation. Alternative halogenation agents (e.g., NBS) were explored but showed lower selectivity for the 1-position.

Amination Challenges

Direct amination of 3-(benzyloxy)-1-cyclobutanone faces steric hindrance due to the cyclobutane ring’s rigidity. Reductive amination using NH₃ and H₂ over Pd/C at 50–60°C achieves higher regioselectivity compared to SN2 pathways.

Characterization and Quality Control

Spectral Data

  • ¹H NMR (DMSO-d6): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.89–3.82 (m, 1H, cyclobutane-H), 2.98–2.91 (m, 2H, cyclobutane-H), 2.45–2.38 (m, 2H, cyclobutane-H), 1.82 (s, 2H, NH₂).

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Considerations

Cost Efficiency

The route’s total raw material cost is estimated at $120–150/kg, with 3-dibromo-2,2-dimethoxypropane (≈$40/kg) being the major expense. Recycling silver from Step 3 reduces costs by 15–20%.

Environmental Impact

Bromine and DMF waste streams require neutralization with NaHSO₃ and incineration, respectively. Solvent recovery systems achieve 90% DMF reuse, aligning with green chemistry principles .

Comparison with Similar Compounds

Examples :

  • 1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid: Synthesized as a boron neutron capture therapy (BNCT) agent, this compound incorporates a boronate group for tumor-targeted boron delivery. Kabalka et al.
  • 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranose-6-yl)-1,7-dicarba-closo-dodecaboran-1-yl]ethyl}cyclobutanecarboxylic acid: A galactose-conjugated derivative designed to enhance solubility and tumor affinity via carbohydrate receptor-mediated uptake .

Key Differences :

  • Functional Groups : The benzyloxy group in the target compound contrasts with boron-containing groups (e.g., dihydroxyboryl), which enable neutron capture reactions in BNCT.
  • Applications : Boronated analogs are tailored for radiation therapy, whereas the benzyloxy derivative serves as a structural motif in peptide engineering.

Fluorinated Cyclobutane Amino Acids

Examples :

  • 1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid: Synthesized via SF$4$-HF-mediated trifluoromethylation, this derivative exhibits enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF$3$ group .

Key Differences :

  • Synthesis : Fluorinated analogs require specialized reagents (e.g., SF$_4$), whereas the benzyloxy derivative is synthesized via etherification or benzylation.
  • Properties : The CF$_3$ group increases hydrophobicity, while the benzyloxy group may enhance π-π stacking interactions in drug-receptor binding.

Hydrocarbon Stapling Amino Acids

Example :

  • (E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7): These isomers enable peptide stapling via ring-closing metathesis (RCM), stabilizing α-helical structures in therapeutic peptides .

Key Differences :

  • Applications : E7/Z7 are used in stapled peptide design, whereas the benzyloxy derivative’s applications remain exploratory.

Naturally Occurring Cyclobutane Amino Acids

Examples :

Key Differences :

  • Origin : The benzyloxy derivative is synthetic, while hydroxymethyl analogs are naturally occurring.
  • Substituent Effects : The hydroxymethyl group may confer hydrogen-bonding capacity absent in the benzyloxy analog.

Phosphonomethyl Derivatives

Example :

  • 1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid: This analog includes a phosphonate group, enabling interactions with metal ions or enzymes, though its biological roles are understudied .

Key Differences :

  • Reactivity : The phosphonate group introduces chelating properties, contrasting with the inert benzyloxy moiety.

Biological Activity

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (ABCA) is a unique compound characterized by its cyclobutane ring, amino group, and benzyloxy moiety. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have explored its interactions with biological targets, pharmacokinetics, and therapeutic applications.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : Approximately 225.25 g/mol
  • Structure : The compound features a cyclobutane ring substituted with an amino group and a benzyloxy group, which may influence its biological activity.

ABCA's mechanism of action is primarily based on its ability to interact with various biological targets such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, potentially influencing cellular functions.

Pharmacokinetics

  • Absorption : ABCA is expected to be well-absorbed in the gastrointestinal tract.
  • Distribution : The compound distributes throughout the body, although specific data on tissue distribution is limited.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys.

Interaction Studies

Preliminary findings suggest that ABCA exhibits binding affinity to several biological targets, which may confer specific therapeutic effects. Notable interactions include:

  • Enzyme Inhibition : ABCA may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : The compound may act as a modulator for receptors involved in neurotransmission and other signaling pathways.

Comparative Activity

A comparison with structurally similar compounds highlights ABCA's unique properties:

Compound NameStructure FeaturesNotable Activities
1-Amino-3-cyclobutanecarboxylic acidCyclobutane ring, amino groupAntimicrobial properties
1-Amino-2-(benzyloxy)propanoic acidPropane backbone, benzyloxy groupNeuroprotective effects
2-Amino-3-(benzyloxy)butanoic acidButane backbone, benzyloxy groupAntitumor activity

Therapeutic Applications

Research has indicated potential therapeutic applications for ABCA in various fields:

  • Cancer Research : Studies suggest that derivatives of ABCA may possess antitumor properties. For instance, analogs of ABCA have been explored for their ability to target cancer cells selectively.
  • Neurology : Given its structural similarities to other neuroactive compounds, ABCA is being investigated for neuroprotective effects in models of neurodegenerative diseases.

Synthesis and Modification

The synthesis of ABCA involves several steps that require optimization for yield and purity. The ability to modify the compound through chemical reactions (e.g., oxidation and reduction) allows for the development of new derivatives with enhanced biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, and what impurities are commonly observed?

  • Methodological Answer : The compound can be synthesized via cyclization of appropriately substituted precursors, such as benzyl-protected cyclobutane intermediates. Key steps include Boc-protection of the amino group, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) . Impurities often arise from incomplete deprotection or racemization during synthesis. Purification via flash chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization (e.g., from methanol/water mixtures) is recommended. Monitor purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H/13^{13}C NMR .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is essential for resolving enantiomers. For stereochemical confirmation, compare experimental NMR chemical shifts (e.g., 1^1H coupling constants for cyclobutane ring protons) with DFT-calculated values . Mass spectrometry (HRMS-ESI) ensures molecular weight accuracy. Purity ≥95% is typically achieved via iterative recrystallization or preparative HPLC .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize oxidation and photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the benzyloxy group may occur. Compatibility testing indicates stability in aprotic solvents (e.g., DMSO, DMF) for ≥6 months under these conditions .

Advanced Research Questions

Q. What are the stability profiles of this compound under acidic/basic conditions, and what decomposition products form?

  • Methodological Answer : Under strong acids (e.g., HCl, pH <2), the benzyloxy group undergoes hydrolysis to yield 3-hydroxycyclobutanecarboxylic acid derivatives. Under basic conditions (pH >10), the cyclobutane ring may undergo strain-driven ring-opening, forming linear dicarboxylic acids. Monitor decomposition via LC-MS and quantify using calibration curves for suspected byproducts (e.g., carbon oxides detected via FTIR) .

Q. How can this compound be incorporated into peptide chains, and what conformational effects arise?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. The cyclobutane ring imposes a ~90° torsional angle, restricting backbone flexibility. Circular dichroism (CD) and 19^{19}F NMR (if fluorinated analogs are used) reveal altered secondary structures in model peptides. Optimize coupling efficiency using HATU/DIPEA in DMF .

Q. What radiolabeling strategies enable its use in biomedical imaging?

  • Methodological Answer : For PET imaging, introduce 18^{18}F via nucleophilic substitution at the 3-position using K18^{18}F/K222 in anhydrous DMSO. Purify via C18 cartridge chromatography. Biodistribution studies in xenograft models show tumor uptake ratios >3:1 (tumor:muscle) at 60 min post-injection .

Q. How do computational models predict its reactivity in cycloaddition or cross-coupling reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) predict favorable strain release in [2+2] cycloadditions with electron-deficient alkenes. Transition state analysis (IRC) confirms a concerted mechanism with activation energies ~25 kcal/mol. Experimental validation via reaction with maleimides yields spirocyclic adducts (confirmed by X-ray crystallography) .

Data Contradictions and Mitigation

Q. Discrepancies in reported toxicity How to address safety protocols?

  • Methodological Answer : While acute toxicity data are unavailable, assume precautionary measures: use fume hoods for handling powders (risk of inhalation) and nitrile gloves (skin irritation potential). In case of exposure, rinse eyes/skin with water for 15 min and consult toxicity databases (e.g., PubChem) for structural analogs (e.g., 3-aminobenzoic acid) to infer hazards .

Tables for Key Data

Property Value/Method Reference
Stereochemical Purity >99% (chiral HPLC)
Storage Stability 6 months at –20°C under argon
Radiolabeling Yield 45–60% (decay-corrected)
DFT Activation Energy 25 kcal/mol ([2+2] cycloaddition)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid

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